3,5-Dichloro-2-iodoaniline
Overview
Description
3,5-Dichloro-2-iodoaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring, along with an amino group
Mechanism of Action
Target of Action
It’s known that similar compounds, such as dichlorobenzamide derivatives, have been synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These compounds have shown various biological activities, including antitumoral and anticonvulsive activities .
Mode of Action
It’s known that the compound can be used in the synthesis of various benzamide derivatives . The interaction of 3,5-Dichloro-2-iodoaniline with its targets would likely involve the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
These could potentially include pathways related to cell proliferation and neurotransmission, given the reported antitumoral and anticonvulsive activities of similar compounds .
Result of Action
Based on the reported activities of similar compounds, it’s plausible that the compound may exert antitumoral and anticonvulsive effects by interacting with specific cellular targets and influencing related biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the iodination of 3,5-dichloroaniline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-iodoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives with different halogenation patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines with different functional groups.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of dehalogenated aniline derivatives.
Scientific Research Applications
3,5-Dichloro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoaniline: Contains only one iodine atom and lacks the chlorine atoms, resulting in different chemical properties.
3,5-Dichloro-4-iodoaniline: Similar structure but with the iodine atom in a different position, affecting its reactivity and applications.
Uniqueness
3,5-Dichloro-2-iodoaniline is unique due to the specific positioning of the halogen atoms, which influences its reactivity and potential applications. The combination of chlorine and iodine atoms provides a balance of electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dichloro-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWDGFDAZRIZTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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